
2-Ethylbutyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl dihydrogen phosphate: is an organophosphorus compound with the chemical formula C6H15O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a 2-ethylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 2-ethylbutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylbutyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid and corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the 2-ethylbutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphoric acid and aldehydes or ketones.
Reduction: 2-Ethylbutanol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylbutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential role in biochemical pathways and as a model compound for studying phosphate esters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethylbutyl dihydrogen phosphate involves its interaction with various molecular targets. In biochemical pathways, it can act as a phosphate donor, participating in phosphorylation reactions. It can also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Potassium dihydrogen phosphate: Used in fertilizers and as a buffering agent.
Sodium dihydrogen phosphate: Commonly used in food processing and as a laxative.
Ammonium dihydrogen phosphate: Used in fertilizers and fire extinguishers.
Uniqueness: 2-Ethylbutyl dihydrogen phosphate is unique due to its specific 2-ethylbutyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
6303-28-2 |
|---|---|
Formule moléculaire |
C6H15O4P |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
2-ethylbutyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Clé InChI |
WPNUQLDHLOBXJW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


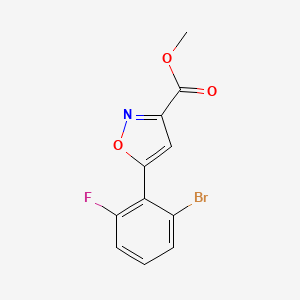
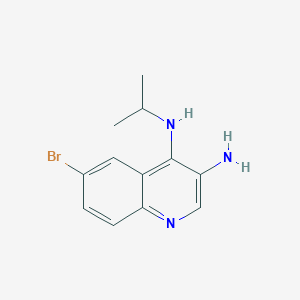
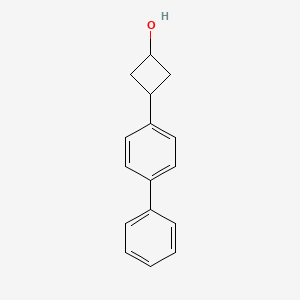


![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
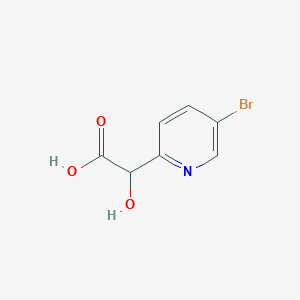
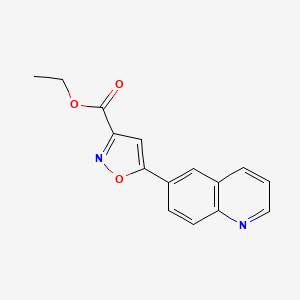
![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)


![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

